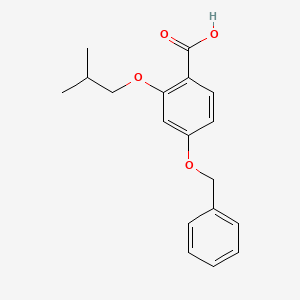![molecular formula C9H10IN5O B8161618 4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B8161618.png)
4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with an iodine atom and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves the cyclization of pyrazole and pyrimidine derivatives. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide (DMF) at 80°C under an argon atmosphere . The resulting product is then purified through filtration and rinsing with cold ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学研究应用
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
作用机制
The mechanism of action of 4-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with molecular targets such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-(3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other similar compounds. Additionally, the iodine substitution provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
属性
IUPAC Name |
4-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN5O/c10-7-6-8(14-13-7)11-5-12-9(6)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSGMOQEFCCWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=NNC(=C32)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Iodo-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8161626.png)
![3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8161632.png)

